2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound known for its diverse applications in various fields of science and industry. This compound features a dichlorophenyl group, an amino group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,3-dichloroaniline, which is then reacted with ethyl oxalyl chloride to form an intermediate. This intermediate undergoes further reactions with isopropylphenylamine and acetic anhydride to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide
- 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(methyl)phenyl]acetamide
- 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(ethyl)phenyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the dichlorophenyl group and the isopropylphenylamine moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H20Cl2N2O3 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-[2-(2,3-dichloroanilino)-2-oxoethoxy]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-12(2)13-6-8-14(9-7-13)22-17(24)10-26-11-18(25)23-16-5-3-4-15(20)19(16)21/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
XEEUCWPSKBEKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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